Cas no 22503-74-8 (7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide)
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 7-chloro-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine 1,1-dioxide
- 7-Chlor-3,4-dihydro-1,2,4-benzothiodiazin-1,1-dioxid
- 7-Chlor3,4-dihydro-2H-1,2,4-benzothiadiazin-1,1-dioxid
- AK-88269
- ANW-67400
- CTK8C1870
- KB-249700
- DB-333698
- 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide
- 22503-74-8
- 7-chloro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- A910173
- 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- DTXSID00618583
- 7-chloro-3,4-dihydro-2h-1,2,4-benzothiadiazine-1,1-dioxide
- 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
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- MDL: MFCD17392831
- Inchi: 1S/C7H7ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-3,9-10H,4H2
- InChI Key: UDFVPYLRSLZQGZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)S(NCN2)(=O)=O
Computed Properties
- Exact Mass: 217.9916763g/mol
- Monoisotopic Mass: 217.9916763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.6Ų
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide Security Information
- Storage Condition:Sealed in dry,2-8°C
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A149000650-1g |
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
22503-74-8 | 95% | 1g |
$355.52 | 2023-09-02 | |
| Chemenu | CM154290-1g |
7-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
22503-74-8 | 95% | 1g |
$408 | 2021-06-09 | |
| TRC | C379055-50mg |
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide |
22503-74-8 | 50mg |
$253.00 | 2023-05-18 | ||
| TRC | C379055-250mg |
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide |
22503-74-8 | 250mg |
$ 1200.00 | 2023-09-08 | ||
| TRC | C379055-500mg |
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide |
22503-74-8 | 500mg |
$1918.00 | 2023-05-18 | ||
| Ambeed | A977426-1g |
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
22503-74-8 | 95+% | 1g |
$341.0 | 2024-04-21 | |
| Chemenu | CM154290-1g |
7-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
22503-74-8 | 95% | 1g |
$375 | 2022-06-11 |
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide Suppliers
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (CAS No. 22503-74-8): A Comprehensive Overview
7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (CAS No. 22503-74-8) is a heterocyclic compound with significant interest in pharmaceutical and chemical research. This compound belongs to the benzothiadiazine family, known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloro substituent and a sulfone group enhances its reactivity and potential utility in various synthetic pathways.
The molecular structure of 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide features a fused benzene and thiadiazine ring system, which is pivotal for its pharmacological properties. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic diseases. Its unique chemical framework makes it a valuable intermediate in drug discovery programs.
In recent years, the demand for benzothiadiazine derivatives has surged due to their potential in treating conditions like hypertension and diabetes. This aligns with the growing global focus on precision medicine and personalized therapeutics, where compounds like 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide play a critical role. The compound's mechanism of action often involves modulation of ion channels and enzyme inhibition, making it a subject of intense study.
From a synthetic chemistry perspective, 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide is synthesized through multi-step reactions involving chlorination and oxidation processes. Its purity and stability are crucial for ensuring reproducibility in research applications. Advanced analytical techniques such as HPLC and NMR spectroscopy are employed to characterize this compound, ensuring its suitability for high-throughput screening and other laboratory uses.
The pharmaceutical industry has shown increasing interest in benzothiadiazine-based compounds due to their low toxicity profiles and high bioavailability. This trend is reflected in the rising number of patents and publications related to 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide. Additionally, its potential as a building block for novel drug candidates has attracted attention from biotech startups and academic researchers alike.
Environmental and regulatory considerations also play a role in the use of 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide. As the industry shifts toward green chemistry principles, efforts are being made to optimize its synthesis to minimize waste and energy consumption. This aligns with broader sustainability goals and the push for eco-friendly pharmaceuticals.
In conclusion, 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (CAS No. 22503-74-8) is a versatile compound with wide-ranging applications in drug development and chemical research. Its unique structural features and biological relevance make it a focal point for ongoing studies aimed at addressing some of the most pressing health challenges today. As research continues to uncover its full potential, this compound is poised to remain a key player in the advancement of medicinal chemistry and therapeutic innovation.
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